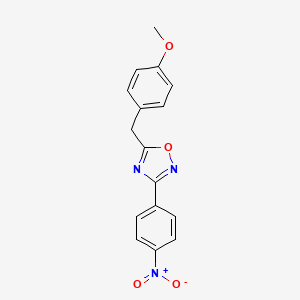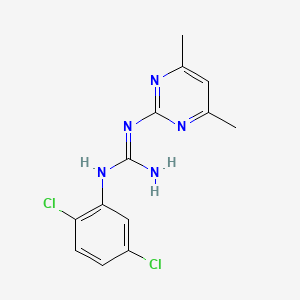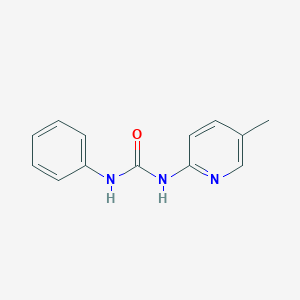
4-(1-azepanylmethyl)-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-azepanylmethyl)-2,6-dimethoxyphenol, also known as AZP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic properties. AZP belongs to the family of phenols and is structurally similar to other compounds that have been studied for their medicinal properties.
作用機序
The exact mechanism of action of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol is still not fully understood. However, it is believed that the compound acts as a modulator of certain receptors in the brain such as the serotonin and dopamine receptors. This modulation may lead to changes in neurotransmitter levels and ultimately affect brain function.
Biochemical and Physiological Effects:
4-(1-azepanylmethyl)-2,6-dimethoxyphenol has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. 4-(1-azepanylmethyl)-2,6-dimethoxyphenol has also been shown to have anti-tumor properties in some cancer cell lines.
実験室実験の利点と制限
One of the advantages of using 4-(1-azepanylmethyl)-2,6-dimethoxyphenol in lab experiments is its ability to modulate specific receptors in the brain. This makes it a useful tool in studying the role of these receptors in various neurological disorders. However, the synthesis of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol is complex and requires expertise in organic chemistry. Additionally, the compound has not yet been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on 4-(1-azepanylmethyl)-2,6-dimethoxyphenol. One direction is to further investigate the compound's potential therapeutic properties in various neurological disorders. Another direction is to study the compound's pharmacokinetics and toxicity in humans. Additionally, researchers may explore the use of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol in combination with other compounds for enhanced therapeutic effects. Finally, further research may be conducted to optimize the synthesis method of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol for increased yield and purity.
Conclusion:
In conclusion, 4-(1-azepanylmethyl)-2,6-dimethoxyphenol is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic properties in various neurological disorders. The compound's ability to modulate specific receptors in the brain makes it a useful tool in studying the role of these receptors in disease. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
4-(1-azepanylmethyl)-2,6-dimethoxyphenol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with azepane and formaldehyde in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The synthesis of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol is complex and requires expertise in organic chemistry.
科学的研究の応用
4-(1-azepanylmethyl)-2,6-dimethoxyphenol has been studied for its potential therapeutic properties in various scientific fields such as pharmacology, medicinal chemistry, and neuroscience. The compound has shown promising results in preclinical studies for its ability to modulate the activity of certain receptors in the brain. 4-(1-azepanylmethyl)-2,6-dimethoxyphenol has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
4-(azepan-1-ylmethyl)-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-18-13-9-12(10-14(19-2)15(13)17)11-16-7-5-3-4-6-8-16/h9-10,17H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYIDXLGESKJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B5748385.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)


![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)

![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)

![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)

